3,6-Di-tert-butyl-1,8-dinitronaphthalene
Description
Overview of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research
Naphthalene and its derivatives are fundamental building blocks in a myriad of chemical research domains. Their rigid, planar aromatic structure and rich electronic properties make them versatile scaffolds for the synthesis of dyes, polymers, and pharmaceutical agents. In materials science, naphthalene-based compounds are investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of its electronic and photophysical properties.
Historical Development of Sterically Hindered Naphthalene Systems
The study of sterically hindered naphthalene systems has a rich history, driven by the desire to understand the limits of chemical bonding and molecular stability. Early research focused on the impact of bulky substituents on the planarity of the naphthalene ring and the reactivity of adjacent functional groups. The introduction of substituents at the peri-positions (1 and 8) is a classic strategy to induce significant steric strain, leading to distorted molecular geometries. Seminal work on compounds like 1,8-dimethylnaphthalene (B165263) provided fundamental insights into the energetic costs of deforming the aromatic system. Over the decades, chemists have progressively synthesized more crowded systems, employing increasingly bulky groups to probe the extremes of steric congestion. This has led to the discovery of unusual bonding interactions and novel chemical transformations.
Structural Peculiarities of 3,6-Di-tert-butyl-1,8-dinitronaphthalene: Implications for Molecular Architecture and Dynamics
The most profound structural impact is expected from the peri-dinitronaphthalene substitution. In 1,8-dinitronaphthalene (B126178), the nitro groups are forced to twist out of the plane of the naphthalene ring to minimize steric repulsion. This twisting disrupts the π-conjugation between the nitro groups and the aromatic system, which has significant implications for the molecule's electronic properties.
The addition of tert-butyl groups at the 3 and 6 positions further exacerbates this steric strain. Research on a related compound, 3,6-Di(tert-butyl)naphthalene-1,8-diyl Bis(tert-butyl Nitroxide), has shown that the introduction of tert-butyl groups on the naphthalene core can significantly influence the stability and reactivity of peri-substituents. researchgate.net It is highly probable that in this compound, the naphthalene ring itself is forced to deviate from planarity. Such distortions are well-documented in other highly substituted naphthalenes, such as 1,3,6,8-tetra-tert-butylnaphthalene. acs.org
The combination of these steric pressures likely results in a highly distorted and chiral molecular structure. The dynamic behavior of this molecule in solution would also be of considerable interest, with restricted rotation around the C-N bonds of the nitro groups and potential flexing of the naphthalene backbone.
Inferred Structural Parameters of 1,8-Dinitronaphthalene Derivatives:
| Derivative | Dihedral Angle (NO2 plane vs. Naphthalene plane) | Reference |
| 1,8-Dinitronaphthalene | Significant out-of-plane twist | General knowledge from steric hindrance principles |
| 1,5-Dinitronaphthalene | Twisted nitro groups | researchgate.net |
Note: This table is illustrative and based on general principles and data from related compounds, as specific experimental data for this compound is not available.
Research Gaps and Motivations for Investigating this Unique Dinitronaphthalene Derivative
Despite the clear academic interest in sterically crowded aromatic systems, a comprehensive investigation of this compound appears to be a significant research gap. A thorough search of the scientific literature does not reveal any dedicated studies on its synthesis, detailed characterization, or computational analysis.
The primary motivation for future research on this compound lies in its potential to serve as an exemplary model for understanding the interplay of steric and electronic effects in a highly constrained environment. Key research questions that remain unanswered include:
Synthesis and Characterization: What is a viable synthetic route to this compound? What are its detailed spectroscopic properties (NMR, IR, UV-Vis), and what do they reveal about its electronic structure?
Molecular Structure: What is the precise three-dimensional structure of the molecule in the solid state, as would be revealed by X-ray crystallography? nih.gov To what extent is the naphthalene core distorted from planarity?
Computational Modeling: What are the predicted geometries, vibrational frequencies, and electronic transitions from quantum chemical calculations? How do these computational results compare with experimental data?
Reactivity: How does the extreme steric hindrance influence the reactivity of the nitro groups and the naphthalene ring?
Addressing these questions would not only provide valuable data on a unique chemical entity but also contribute to a deeper understanding of fundamental principles of molecular structure, stability, and reactivity in sterically congested systems.
Structure
3D Structure
Properties
CAS No. |
10275-62-4 |
|---|---|
Molecular Formula |
C18H22N2O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3,6-ditert-butyl-1,8-dinitronaphthalene |
InChI |
InChI=1S/C18H22N2O4/c1-17(2,3)12-7-11-8-13(18(4,5)6)10-15(20(23)24)16(11)14(9-12)19(21)22/h7-10H,1-6H3 |
InChI Key |
RSYSEHXJSUVBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=C(C=C2[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 3,6 Di Tert Butyl 1,8 Dinitronaphthalene
Retrosynthetic Analysis and Key Disconnections for the Dinitronaphthalene Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For 3,6-Di-tert-butyl-1,8-dinitronaphthalene, the primary disconnections involve the C-N bonds of the nitro groups and the C-C bonds of the tert-butyl groups.
The most logical retrosynthetic approach begins by disconnecting the two nitro groups. This transformation, a reversal of an electrophilic aromatic nitration, leads to the precursor 3,6-Di-tert-butylnaphthalene .
Further disconnection of the two tert-butyl groups from this intermediate via a reversed Friedel-Crafts alkylation reaction reveals the fundamental starting material: naphthalene (B1677914) .
This analysis suggests a forward synthesis commencing with the di-tert-butylation of naphthalene, followed by a regioselective dinitration of the resulting dialkylated naphthalene. The order of these steps is crucial; attempting to nitrate (B79036) naphthalene first would yield a mixture of nitronaphthalenes, and the subsequent alkylation would be complicated by the deactivating nature of the nitro groups.
| Retrosynthetic Step | Description | Precursor Molecule | Forward Reaction |
| Disconnection 1 | Removal of two nitro groups | 3,6-Di-tert-butylnaphthalene | Electrophilic Aromatic Nitration |
| Disconnection 2 | Removal of two tert-butyl groups | Naphthalene | Friedel-Crafts Alkylation |
Selective Nitration Techniques for Naphthalene and its Alkylated Derivatives
The introduction of nitro groups onto the naphthalene core is a critical step. The presence of two activating, ortho-, para-directing tert-butyl groups at the 3- and 6-positions governs the regiochemical outcome of the nitration. However, the steric bulk of these substituents also plays a significant role in directing the electrophilic attack. The target 1,8-dinitro substitution pattern is electronically favored, as these positions are ortho to the existing alkyl groups.
The functionalization of naphthalene is more complex than that of benzene (B151609), as it has two different positions for monosubstitution: the α-position (1, 4, 5, 8) and the β-position (2, 3, 6, 7). The α-position is generally more reactive towards electrophiles due to the greater stabilization of the carbocation intermediate.
In the case of 3,6-di-tert-butylnaphthalene, the tert-butyl groups are powerful activating groups and will direct incoming electrophiles to the ortho (2, 4, 5, 7) and para (not available) positions. The 1- and 8-positions are ortho to the 2- and 7-positions (equivalent to 3 and 6), but more importantly, they are sterically accessible α-positions. The 4- and 5-positions are also ortho to the 3- and 6-substituents, respectively, and are also α-positions. Therefore, a mixture of 1,8- and 4,5-dinitrated products could be expected, along with other isomers. Achieving high selectivity for the 1,8-isomer requires careful control of reaction conditions.
Traditional nitration using a mixture of nitric acid and sulfuric acid is often unselective and can lead to over-nitration. mdpi.com Modern catalyst-mediated protocols offer milder conditions and improved regioselectivity. Solid acid catalysts, such as zeolites and supported acids, have shown promise in the nitration of polycyclic aromatic hydrocarbons (PAHs). tandfonline.comtandfonline.com
For instance, HBEA zeolites have been used to improve the regioselective mononitration of naphthalene, favoring the 1-nitro isomer. mdpi.com Such catalysts function by providing a structured environment that can influence the transition state of the electrophilic attack, favoring one isomer over another. Another approach involves using a catalyst system like sulfuric acid supported on silica-gel, which allows for nitration with stoichiometric amounts of nitric acid under mild conditions, increasing regioselectivity. tandfonline.comtandfonline.com Metal nitrates, such as bismuth subnitrate activated by thionyl chloride, have also been developed as mild and selective nitrating agents for various aromatic compounds. nih.gov
| Catalyst System | Reagents | Typical Conditions | Advantages |
| HBEA Zeolite | Naphthalene, Fuming HNO₃ | 1,2-dichloroethane, -15 °C | High 1-nitro selectivity, reusable catalyst mdpi.com |
| H₂SO₄ on Silica-gel | PAH, Fuming HNO₃ | Dichloromethane, ambient temp. | High regioselectivity, mild conditions tandfonline.com |
| Bismuth Subnitrate | Aromatic Compound, SOCl₂ | Dichloromethane | Mild, selective for various aromatics nih.gov |
Introduction of Bulky tert-Butyl Substituents via Alkylation and Related Strategies
The introduction of the two tert-butyl groups at the 3- and 6-positions (β-positions) of the naphthalene ring is the initial strategic step. Due to steric hindrance, direct alkylation of naphthalene with bulky electrophiles tends to favor the more accessible β-position over the α-position. stackexchange.com
Friedel-Crafts alkylation is a classic method for forming C-C bonds on aromatic rings. cerritos.edu The reaction of naphthalene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is the most direct route to tert-butylnaphthalene. researchgate.net
The reaction is typically performed under conditions that favor the thermodynamically more stable β-substituted product. While the α-position is kinetically favored, the bulky tert-butyl group is prone to migration to the less sterically hindered β-position under the reaction conditions. By using appropriate temperatures and reaction times, the 2,6- or 2,7-di-tert-butylnaphthalene (B76764) (functionally equivalent to 3,6-) can be synthesized as the major product. The steric bulk of the first tert-butyl group deactivates the adjacent positions and directs the second alkylation to the other ring, primarily at the corresponding β-position.
| Reaction | Reagents | Catalyst | Key Features |
| Friedel-Crafts Alkylation | Naphthalene, t-Butyl Chloride | AlCl₃ | Favors β-substitution for bulky alkyl groups stackexchange.comresearchgate.net |
Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic substitution. wikipedia.orgbaranlab.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base (typically an organolithium reagent), followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.org
For the synthesis of 3,6-di-tert-butylnaphthalene, a DoM strategy would be complex but could offer unparalleled regiocontrol. A hypothetical pathway might involve:
Introduction of a DMG (e.g., a dialkylamide) at the 2-position of naphthalene.
Lithiation at the C3 position (ortho to the DMG).
Quenching with a tert-butyl electrophile (e.g., tert-butyl bromide).
A similar sequence on the second ring, or a modification/removal of the original DMG and introduction of a second one to direct the second tert-butylation.
While more synthetically demanding due to the multiple steps required to install and potentially remove the DMG, this method can provide access to substitution patterns that are difficult to achieve with Friedel-Crafts chemistry. researchgate.netnih.gov Research has demonstrated the feasibility of DoM on naphthalene derivatives, confirming its potential as a strategic tool for their functionalization. researchgate.netnih.gov This approach can achieve regioselectivity that is complementary to classical Friedel-Crafts reactions. rsc.org
Convergent and Divergent Synthetic Routes to Polysubstituted Naphthalenes
The synthesis of complex molecules like polysubstituted naphthalenes can be approached through two primary strategic frameworks: convergent synthesis and divergent synthesis. researchgate.net
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. For polysubstituted naphthalenes, this would typically involve starting with a pre-formed naphthalene core and sequentially introducing the various substituents. The challenge with this approach, especially for a molecule with a specific substitution pattern like this compound, is controlling the regioselectivity of the electrophilic substitution reactions on an already substituted ring. nih.govresearchgate.net The directing effects of existing groups can make it difficult to achieve the desired isomer. nih.govresearchgate.net
A convergent synthesis , conversely, involves the independent synthesis of different fragments of the target molecule, which are then combined in the later stages. researchgate.net For a polysubstituted naphthalene, this could mean constructing two separate, functionalized benzene rings or a benzene ring and a side chain, which are then joined through annulation or cycloaddition reactions to form the final naphthalene skeleton. bohrium.com This strategy can offer greater control over the final substitution pattern, as the required functional groups are precisely positioned on the precursor fragments before the core structure is assembled. Recent advances include metal-free borylative cyclization and nitrogen-to-carbon transmutation of isoquinolines to create highly substituted naphthalenes. nih.govbohrium.comresearchgate.net
| Synthesis Strategy | Description | Application to Polysubstituted Naphthalenes |
| Divergent | A common starting material is elaborated through sequential reactions to create a variety of products. | Starting with a naphthalene or a substituted naphthalene and adding further functional groups. Often challenged by regioselectivity issues. researchgate.net |
| Convergent | Separate fragments of the target molecule are synthesized independently and then joined together at a late stage. | Building functionalized precursors (e.g., substituted styrenes or alkynes) and then cyclizing them to form the desired polysubstituted naphthalene ring system. bohrium.comresearchgate.net |
Green Chemistry Principles in the Synthesis of this compound
Traditional nitration reactions, a key step in the synthesis of this compound, often rely on harsh and environmentally hazardous reagents like concentrated nitric and sulfuric acids. rsc.org Green chemistry principles aim to mitigate these issues by developing more sustainable and safer synthetic protocols.
Recent advancements in green nitration methodologies focus on several key areas:
Alternative Nitrating Agents: The use of milder, non-acidic, and often recyclable organic nitrating agents is a significant step forward. rsc.org Solid-supported reagents, such as zeolite-supported copper(II) nitrate or bismuth nitrate, offer advantages in terms of handling, selectivity, and ease of separation from the reaction mixture. mjcce.org.mktandfonline.com
Benign Reaction Conditions: Mechanochemistry, which involves performing reactions under solvent-minimized or solvent-free conditions using ball milling, represents an energy-efficient and environmentally friendly alternative to traditional solvent-based processes. rsc.org This approach can activate reagents and enhance reaction rates without the need for bulk solvents. rsc.org
Photochemical Methods: Photochemical nitration, utilizing UV radiation in the presence of nitrite (B80452) ions, provides another eco-friendly pathway. mjcce.org.mkmjcce.org.mkresearchgate.net This method can often be performed in aqueous systems under mild conditions, avoiding the use of strong acids. mjcce.org.mkresearchgate.net
The application of these principles to the synthesis of this compound could significantly reduce its environmental footprint by minimizing hazardous waste and energy consumption.
| Green Chemistry Approach | Principle | Potential Advantage |
| Mechanochemistry | Using mechanical force (ball milling) to drive reactions, often with minimal or no solvent. | Reduced solvent waste, increased energy efficiency, potentially milder conditions. rsc.org |
| Photochemical Nitration | Employing UV light to generate nitrating species from precursors like sodium nitrite. | Avoids harsh acidic conditions; can be performed in aqueous media. mjcce.org.mkmjcce.org.mk |
| Solid-Supported Reagents | Immobilizing the nitrating agent (e.g., metal nitrates) on a solid support like zeolites or clay. | Easier product purification, potential for catalyst recycling, improved selectivity. tandfonline.com |
Optimization of Reaction Conditions and Isolation Methodologies
The synthesis of a specific isomer like this compound requires careful optimization of reaction conditions to maximize yield and minimize the formation of unwanted byproducts. The nitration of a di-tert-butylnaphthalene precursor is a critical step where isomer control is paramount.
Optimization of Reaction Conditions: The regioselectivity of nitration is highly dependent on factors such as the nitrating agent, acid catalyst concentration, temperature, and reaction time.
Temperature Control: Nitration is a highly exothermic process. beilstein-journals.org Precise temperature control is crucial, as higher temperatures can lead to over-nitration or the formation of undesired isomers and byproducts. chalmers.se
Reagent Stoichiometry and Concentration: The molar ratio of the nitrating agent to the substrate and the concentration of the acid catalyst (if used) must be finely tuned. For instance, optimizing the sulfuric acid concentration has been shown to improve the desired isomer ratio in the production of dinitrotoluene. chalmers.se
Continuous Flow Reactors: Modern approaches utilizing continuous flow microreactors offer superior heat and mass transfer, allowing for precise control over reaction parameters and improved safety for highly exothermic reactions like nitration. beilstein-journals.org This technology allows for the development of kinetic models to predict optimal residence times and temperatures, significantly improving conversion rates and selectivity. beilstein-journals.org
Isolation Methodologies: The crude product of the nitration reaction is typically a mixture of dinitro isomers, which can be challenging to separate.
Chromatography: High-performance liquid chromatography (HPLC) is a powerful analytical technique for determining the concentration of various nitronaphthalene isomers in a mixture. nih.gov On a preparative scale, column chromatography using silica (B1680970) gel is a standard method for separating isomers based on their different polarities.
Crystallization: Fractional crystallization can be an effective method for purifying the desired product, provided there are significant differences in the solubilities of the isomers in a given solvent system. The process often involves dissolving the crude mixture in a hot solvent and allowing it to cool slowly, causing the less soluble isomer to crystallize out first.
Extraction and Washing: Liquid-liquid extraction and washing steps are essential for removing residual acids and other water-soluble impurities from the crude product before further purification. chalmers.se
Specialized Separation: In cases of particularly difficult separations, specialized techniques may be required. For instance, the separation of sterically hindered dinitro-di-t-butylbenzene isomers has been successfully achieved using molecular sieves, which separate molecules based on size and shape. researchgate.net
| Parameter/Method | Objective in Optimization/Isolation | Details |
| Reaction Temperature | Control regioselectivity and prevent byproduct formation. | Nitration is exothermic; lower temperatures often favor specific isomers. chalmers.se |
| Reagent Concentration | Maximize yield of the desired 1,8-dinitro isomer. | The ratio of nitric acid to sulfuric acid and substrate is a critical parameter. chalmers.se |
| Column Chromatography | Separate this compound from other isomers. | Exploits differences in polarity between the isomeric products. |
| Fractional Crystallization | Purify the final product to a high degree. | Relies on differences in solubility of the isomers in a specific solvent. |
Advanced Structural Elucidation and Conformational Analysis of 3,6 Di Tert Butyl 1,8 Dinitronaphthalene
Single-Crystal X-ray Diffraction: Precise Geometric Parameters and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing detailed information on bond lengths, bond angles, and torsional angles. springernature.com While a specific crystallographic study for 3,6-Di-tert-butyl-1,8-dinitronaphthalene is not prominently available in the surveyed literature, its solid-state structure can be inferred from related, highly substituted naphthalene (B1677914) derivatives.
Intermolecular interactions in the crystal lattice would likely be governed by a combination of weak forces. mdpi.com Due to the bulky tert-butyl groups, efficient π-π stacking of the naphthalene cores is expected to be hindered. Instead, offset or slipped-stack arrangements might occur. rsc.orgresearchgate.net Other potential interactions include weak C-H···O hydrogen bonds between the hydrogen atoms of the tert-butyl groups and the oxygen atoms of the nitro groups on adjacent molecules. In similar sterically crowded structures, such as derivatives of carbazole, various types of intermolecular interactions, including halogen-halogen interactions and π–π interactions, dictate the supramolecular assembly. nsf.govnih.gov In another related compound, 3-tert-Butyl-5,6,8-trinitro-naphtho[1,8a,8-cd] researchgate.netwikipedia.orgdithiole, weak head-to-tail interactions are observed in the crystal packing. nih.gov
Table 1: Predicted Structural Features of this compound from X-ray Diffraction Principles
| Structural Feature | Expected Observation | Rationale |
|---|---|---|
| Naphthalene Core | Non-planar, likely twisted or puckered. | Steric repulsion between peri-nitro groups and buttressing from tert-butyl groups. |
| Nitro Group Orientation | Significant out-of-plane torsion angles for C-N bonds. | Minimization of severe steric clash between the two peri-nitro groups. |
| C-N Bond Lengths | Potentially elongated compared to unstrained nitro-aromatics. | Steric strain can influence bond lengths. |
| Intermolecular Packing | Inefficient π-π stacking; dominated by weaker van der Waals forces and possible C-H···O interactions. | Bulky tert-butyl groups prevent close approach of aromatic planes. |
Solution-State Structural Investigations via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide key information for structural confirmation. doi.org
In the ¹H NMR spectrum, the molecule is expected to show a set of distinct signals for the aromatic protons and the tert-butyl groups. Due to the substitution pattern, the aromatic protons would appear as distinct signals in the downfield region typical for aromatic compounds. The protons of the two tert-butyl groups at the 3 and 6 positions would likely appear as two separate singlets, as they are in chemically non-equivalent environments. Each singlet would integrate to nine protons.
The proton-decoupled ¹³C NMR spectrum would be more complex and informative. doi.org It would show distinct signals for each unique carbon atom in the molecule. This would include signals for the ten carbons of the naphthalene core, with the carbons bearing substituents (C1, C3, C6, C8) showing characteristic chemical shifts. Additionally, signals for the quaternary and methyl carbons of the two non-equivalent tert-butyl groups would be observed in the upfield, aliphatic region of the spectrum. The assignment of these signals can be achieved using established additivity rules and by comparison with spectra of related di-tert-butylnaphthalene isomers. doi.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic-H | 7.5 - 8.5 | Multiplets (d, dd) |
| tert-Butyl-H (C3) | ~1.4 | Singlet (9H) | |
| tert-Butyl-H (C6) | ~1.4 | Singlet (9H) | |
| ¹³C | Aromatic C-NO₂ | 145 - 155 | Singlet |
| Aromatic C-C(CH₃)₃ | 140 - 150 | Singlet | |
| Aromatic C-H & C-C | 120 - 135 | Singlet | |
| Quaternary C of tert-Butyl | 35 - 40 | Singlet | |
| Methyl C of tert-Butyl | 30 - 35 | Singlet |
Note: Predicted values are based on general chemical shift ranges for these functional groups. Actual values may vary depending on solvent and other factors. illinois.eduutsouthwestern.edu
Conformational Isomerism and Atropisomerism in Naphthalene Derivatives Bearing Bulky Substituents
Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. wikipedia.orgnih.gov Naphthalene derivatives bearing bulky substituents in the peri positions are classic candidates for exhibiting such behavior.
Dynamic NMR (DNMR) spectroscopy is the principal experimental technique used to quantify the energy barriers of conformational exchange processes, such as bond rotation. researchgate.netresearchgate.net In the case of this compound, a variable-temperature NMR experiment could potentially be used to measure the rotational barrier of the C-N bonds.
At a sufficiently low temperature, the rotation of the nitro groups might become slow on the NMR timescale. If this were to create magnetically distinct environments for other nuclei (e.g., the aromatic protons), one would observe separate sets of signals for the different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single set of time-averaged signals. The temperature at which coalescence occurs, along with the frequency separation of the signals at low temperature, can be used to calculate the free energy of activation (ΔG‡) for the rotational process. While no specific DNMR study for this compound is reported in the searched literature, this methodology remains the standard approach for such determinations. researchgate.net
For atropisomers to be stable enough for isolation at a given temperature, the rotational energy barrier must be sufficiently high. A commonly cited threshold for room-temperature stability corresponds to a half-life of interconversion of greater than 1000 seconds, which translates to an energy barrier of approximately 22-24 kcal/mol. wikipedia.orgnih.gov
While the peri-dinitronaphthalene system is severely crowded, the rotational barrier around C(aryl)-N(nitro) bonds is typically not high enough to permit the isolation of stable atropisomers at room temperature. The rotation, although hindered, is generally too fast. In other classes of compounds, such as certain highly substituted biaryls or diarylamines, the introduction of multiple bulky ortho-substituents can raise the rotational barrier sufficiently for atropisomers to be isolated and characterized. researchgate.netbris.ac.uk For this compound, while a significant barrier to C-N bond rotation is certain, it is unlikely to be high enough for the practical isolation of stable atropisomers at ambient temperatures. There are no reports in the surveyed literature detailing the successful isolation of such isomers for this compound.
Spectroscopic Characterization of Electronic Structure and Photophysical Processes
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic compounds like 3,6-Di-tert-butyl-1,8-dinitronaphthalene, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (π* orbitals). The specific wavelengths of absorption are sensitive to the extent of π-conjugation and the nature of substituents on the aromatic core.
The electronic spectrum of the parent 1,8-dinitronaphthalene (B126178) is influenced by the nitro groups, which act as electron-withdrawing groups and can extend the conjugation of the naphthalene (B1677914) system. The introduction of two tert-butyl groups at the 3 and 6 positions is expected to have a modest effect on the electronic transitions. These bulky alkyl groups are primarily electron-donating through inductive effects and can cause slight shifts in the absorption maxima. However, their primary influence is often steric, potentially causing minor distortions in the planarity of the naphthalene ring system, which could subtly alter the conjugation and, consequently, the absorption spectrum.
In related naphthalene derivatives, the absorption spectra typically show multiple bands corresponding to different electronic transitions. researchgate.net For substituted benzenes and naphthalenes, these bands are often assigned to π → π* transitions. nist.govscholarsresearchlibrary.com The presence of nitro groups introduces the possibility of n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* absorptions.
A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like cyclohexane (B81311) might look as follows, based on typical values for similar nitroaromatic compounds:
| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| Band I | ~340-360 | ~5,000 - 10,000 | π → π |
| Band II | ~280-300 | ~15,000 - 25,000 | π → π |
| Band III | ~230-250 | ~30,000 - 50,000 | π → π* |
Note: This data is illustrative and based on general characteristics of substituted dinitronaphthalenes.
Fluorescence and Phosphorescence Spectroscopy: Excited State Dynamics and Luminescent Properties
Fluorescence and phosphorescence spectroscopy provide insights into the de-excitation pathways of electronically excited molecules. Fluorescence is the emission of light from a singlet excited state (S₁ → S₀), while phosphorescence is emission from a triplet excited state (T₁ → S₀).
For many nitroaromatic compounds, including nitronaphthalenes, luminescence is often weak or entirely quenched. acs.orgnih.gov This is due to highly efficient non-radiative decay pathways, particularly intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (Tₙ). researchgate.net This rapid ISC process, often occurring on the femtosecond to picosecond timescale, outcompetes fluorescence. acs.orgnih.govresearchgate.net The primary photophysical channel for compounds like 1-nitronaphthalene (B515781) is the formation of its lowest energy triplet state. acs.orgnih.gov
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For nitroaromatics, this value is typically very low. For instance, the fluorescence lifetime of 1-nitronaphthalene is in the sub-100 femtosecond range, indicative of extremely rapid quenching of the S₁ state. acs.orgnih.gov Consequently, the fluorescence quantum yield is expected to be negligible for this compound.
Phosphorescence, originating from the T₁ state, may be observable, particularly at low temperatures in rigid matrices, where non-radiative decay pathways are suppressed. The phosphorescence quantum yield (Φp) and lifetime (τp) would provide information about the T₁ state's energy and decay kinetics.
| Photophysical Parameter | Expected Value | Comment |
| Fluorescence Quantum Yield (Φf) | < 0.01 | Efficient intersystem crossing quenches fluorescence. |
| Fluorescence Lifetime (τf) | < 1 ps | The S₁ state is depopulated extremely rapidly. |
| Phosphorescence Quantum Yield (Φp) | Variable | Potentially measurable at low temperatures. |
| Phosphorescence Lifetime (τp) | ms to s range | Typical for triplet states of aromatic molecules. |
Note: These values are estimations based on the known photophysics of related nitronaphthalene compounds.
Solvatochromism refers to the change in the position, shape, and intensity of absorption and emission bands with a change in solvent polarity. While the tert-butyl groups are non-polar, the nitro groups introduce a significant dipole moment to the molecule. Therefore, the excited state of this compound is likely to have a different dipole moment than the ground state. This difference can lead to solvatochromic shifts.
In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will exhibit a red-shift (bathochromic shift) in their fluorescence spectra. Conversely, a blue-shift (hypsochromic shift) is observed if the ground state is more polar. The absorption spectrum is generally less sensitive to solvent polarity than the emission spectrum. Studies on other nitroaromatic compounds have shown marked fluorosolvatochromism. researchgate.net
Time-Resolved Spectroscopy for Elucidating Photophysical Relaxation Pathways
Time-resolved spectroscopy is a powerful tool for studying the dynamics of excited states on very short timescales. wikipedia.org For a molecule like this compound, techniques such as transient absorption spectroscopy would be invaluable.
Following photoexcitation, a series of ultrafast processes occur. Time-resolved studies on 1-nitronaphthalene have shown that intersystem crossing from the S₁ state to an upper triplet state (Tₙ) occurs in under 100 femtoseconds. acs.orgnih.gov This is followed by internal conversion and vibrational cooling within the triplet manifold to populate the lowest triplet state (T₁) on a timescale of one to a few tens of picoseconds. acs.orgnih.gov
A typical relaxation pathway would be: S₀ + hν → S₁ → Tₙ → T₁ → S₀
Transient absorption spectroscopy would allow for the direct observation of the decay of the S₁ state and the rise and subsequent decay of the T₁ state. The appearance of the T₁ absorption spectrum in the visible region would be a key signature. acs.orgnih.gov These measurements would provide direct evidence for the timescales of intersystem crossing and triplet state formation.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Detection of Radical Intermediates (if relevant to redox behavior)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. scispace.comresearchgate.net Nitroaromatic compounds can undergo reduction to form radical anions. The redox behavior of this compound could, therefore, be studied using EPR.
If this compound is subjected to electrochemical or chemical reduction, a radical anion could be formed by the addition of an electron to the π* system. EPR spectroscopy would be able to detect this radical species. The resulting EPR spectrum would provide information about the g-value and hyperfine coupling constants. The g-value would be close to that of a free electron (≈2.0023), characteristic of an organic radical. u-tokyo.ac.jp
The hyperfine structure would arise from the interaction of the unpaired electron with magnetic nuclei (¹⁴N and ¹H) in the molecule. Analysis of this structure could provide detailed information about the distribution of the unpaired electron density within the radical anion, indicating the extent of delocalization over the naphthalene ring and the nitro groups.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
For this compound, an XPS survey scan would show peaks corresponding to the core-level electrons of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution scans of these peaks would provide information about the chemical environment and oxidation states.
C 1s: The C 1s spectrum would be complex, with components corresponding to the aromatic carbons of the naphthalene ring and the aliphatic carbons of the tert-butyl groups.
O 1s: The O 1s peak would be characteristic of the oxygen atoms in the nitro groups.
N 1s: The N 1s binding energy for a nitro group typically appears in the range of 406-408 eV. researchgate.net This would confirm the presence and chemical state of the nitrogen in the nitro functionalities.
XPS would be particularly useful for confirming the successful synthesis and purity of the compound, as it can detect the presence of different nitrogen or oxygen-containing functional groups if impurities are present.
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Carbon | C 1s | ~284.8 (aromatic), ~285.5 (aliphatic) | Differentiation of carbon environments. |
| Nitrogen | N 1s | ~406 - 408 | Confirmation of nitro group presence. |
| Oxygen | O 1s | ~532 - 534 | Corresponds to oxygen in nitro groups. |
Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.
Computational Chemistry and Theoretical Investigations of 3,6 Di Tert Butyl 1,8 Dinitronaphthalene
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecules like 3,6-Di-tert-butyl-1,8-dinitronaphthalene. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for determining ground state geometries and electronic structures. Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31G* or larger), are commonly employed to model the system accurately.
DFT calculations reveal that the naphthalene (B1677914) core is likely to be distorted from planarity due to the severe steric hindrance imposed by the bulky tert-butyl groups at the 3 and 6 positions and the nitro groups at the 1 and 8 peri-positions. The nitro groups are expected to be twisted significantly out of the plane of the naphthalene ring to minimize steric repulsion. This twisting has a profound impact on the electronic structure, particularly the extent of conjugation between the nitro groups and the aromatic system.
The electronic structure is characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-rich naphthalene ring, while the LUMO is expected to have significant contributions from the electron-withdrawing nitro groups. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative)
| Parameter | Predicted Value | Description |
| C1-N Bond Length | ~1.45 Å | Bond connecting the naphthalene core to the nitro group. |
| Dihedral Angle (C2-C1-N-O) | > 45° | Twist of the nitro group out of the naphthalene plane. |
| C-C-C Angles in Naphthalene Core | 118-122° | Angles within the aromatic rings, showing some distortion. |
Note: The values in this table are illustrative and based on typical results for sterically hindered nitronaphthalenes. Specific values would require dedicated DFT calculations.
Optimization of Molecular Conformations and Isomers
The conformational landscape of this compound is dominated by the rotational orientations of the tert-butyl and nitro groups. DFT calculations are crucial for identifying the most stable conformer and assessing the energetic barriers between different rotational isomers. The large tert-butyl groups, while conformationally flexible themselves, impose significant steric constraints that dictate the preferred orientation of the adjacent nitro groups. It is anticipated that the lowest energy conformation will seek to maximize the distance between the oxygen atoms of the nitro groups and the methyl groups of the tert-butyl substituents.
Vibrational Frequency Analysis and Spectroscopic Prediction
Following geometry optimization, vibrational frequency analysis is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical predictions of the infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as the symmetric and asymmetric stretching of the N-O bonds in the nitro groups, C-H stretching of the tert-butyl groups, and various skeletal vibrations of the naphthalene core. These theoretical spectra can be invaluable in interpreting experimental spectroscopic data.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For a more rigorous determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality data for energies and molecular properties. These high-accuracy calculations are particularly useful for validating the results obtained from DFT and for investigating phenomena where electron correlation effects are paramount.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While DFT and ab initio methods provide static pictures of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of this compound over time at a given temperature. This allows for the study of the flexibility of the molecule, including the rotational dynamics of the tert-butyl and nitro groups, and the fluctuations of the naphthalene backbone. Such simulations are critical for understanding how the molecule behaves in different environments, such as in solution or in the solid state.
Quantum Chemical Calculation of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Transitions)
Quantum chemical methods are powerful tools for predicting spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions can aid in the assignment of experimental NMR spectra and provide a detailed link between the electronic structure and the observed chemical shifts.
Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectrum (UV-Vis). By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the naphthalene system and n-π* transitions involving the nitro groups. The steric hindrance and resulting out-of-plane twisting of the nitro groups are likely to cause a blue shift (shift to shorter wavelengths) of the absorption bands compared to a planar analogue.
Table 2: Predicted Spectroscopic Parameters for this compound (Illustrative)
| Spectroscopic Parameter | Predicted Value | Method |
| ¹³C NMR Chemical Shift (C-NO₂) | 145-155 ppm | GIAO-DFT |
| ¹H NMR Chemical Shift (tert-butyl) | 1.3-1.5 ppm | GIAO-DFT |
| UV-Vis λmax | 280-320 nm | TD-DFT |
Note: These are illustrative predictions. Actual values would depend on the specific level of theory and solvent effects.
Theoretical Prediction of Reactivity and Reaction Pathways
Computational chemistry can also be used to predict the reactivity of this compound. Analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, suggesting sites for electrophilic and nucleophilic attack, respectively. The nitro groups create significant electron-deficient regions on the naphthalene ring, making it susceptible to nucleophilic aromatic substitution, although the bulky tert-butyl groups may provide kinetic hindrance.
Furthermore, computational methods can be used to explore potential reaction pathways, for instance, in the reduction of the nitro groups. By calculating the structures and energies of reactants, transition states, and products, the activation barriers and reaction thermodynamics can be determined, providing a detailed mechanistic understanding of its chemical transformations.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.org It primarily considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ucsb.edu A large gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity for chemical reactions.
For this compound, computational studies would reveal the energies of these frontier orbitals. Based on these energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Ionization Potential (I) : Approximated as the negative of the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A) : Approximated as the negative of the LUMO energy (A ≈ -ELUMO).
Electronegativity (χ) : The tendency to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η).
The following table presents hypothetical calculated values for the frontier orbital energies and the derived reactivity descriptors for this compound.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.85 |
| ELUMO | -3.20 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
| Ionization Potential (I) | 7.85 |
| Electron Affinity (A) | 3.20 |
| Electronegativity (χ) | 5.525 |
| Chemical Hardness (η) | 2.325 |
| Electrophilicity Index (ω) | 6.56 |
The relatively large HOMO-LUMO gap would suggest that this compound is a kinetically stable molecule. The calculated reactivity descriptors provide further insight into its chemical nature, indicating its tendency to interact with other chemical species.
Non-Covalent Interaction (NCI) and Energy Decomposition Analyses
Non-Covalent Interaction (NCI) Analysis:
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. wikipedia.orgnih.gov This technique is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.orgnih.gov NCI plots provide a graphical representation of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, allowing for a qualitative understanding of the forces that govern the supramolecular structure. wikipedia.orgresearchgate.net
In a hypothetical NCI analysis of a dimer of this compound, various types of non-covalent interactions would be expected. These could include:
π-π stacking: Interactions between the aromatic naphthalene cores of adjacent molecules.
C-H···O interactions: Weak hydrogen bonds between the tert-butyl hydrogen atoms and the oxygen atoms of the nitro groups.
van der Waals forces: Dispersive interactions between the bulky tert-butyl groups.
The NCI plot would visually distinguish these interactions, typically color-coded to indicate their nature and strength.
Energy Decomposition Analysis (EDA):
Energy Decomposition Analysis (EDA) is a quantitative method used to partition the total interaction energy between molecular fragments into physically meaningful components. researchgate.netnjtech.edu.cn This allows for a detailed understanding of the nature of the chemical bond or intermolecular interaction. researchgate.net A typical EDA scheme decomposes the interaction energy (ΔEint) into the following terms:
Electrostatic (ΔEelstat): The classical electrostatic interaction between the unperturbed charge distributions of the fragments. njtech.edu.cn
Pauli Repulsion (ΔEPauli): The destabilizing interaction arising from the overlap of electron clouds of the same spin (exchange repulsion). njtech.edu.cn
Orbital Interaction (ΔEorb): The stabilizing interaction due to orbital mixing and charge transfer between the fragments. njtech.edu.cn
Dispersion (ΔEdisp): The attractive interaction arising from electron correlation effects (often calculated separately).
| Energy Component | Value (kcal/mol) |
|---|---|
| Electrostatic (ΔEelstat) | -8.5 |
| Pauli Repulsion (ΔEPauli) | 12.0 |
| Orbital Interaction (ΔEorb) | -4.2 |
| Dispersion (ΔEdisp) | -10.8 |
| Total Interaction Energy (ΔEint) | -11.5 |
These hypothetical results would suggest that the dimer is stabilized primarily by dispersion forces and electrostatic interactions, with a smaller contribution from orbital interactions. The significant Pauli repulsion indicates the presence of steric hindrance between the molecules.
Reactivity, Reaction Mechanisms, and Transformation Chemistry of 3,6 Di Tert Butyl 1,8 Dinitronaphthalene
Reduction Reactions of Nitro Groups to Amines and Other Nitrogen-Containing Functionalities
The reduction of the nitro groups in 3,6-Di-tert-butyl-1,8-dinitronaphthalene to the corresponding amines is a pivotal transformation, yielding 3,6-Di-tert-butyl-1,8-diaminonaphthalene, a valuable intermediate in the synthesis of more complex molecules. The presence of two nitro groups allows for the possibility of partial or complete reduction, leading to a variety of nitrogen-containing functionalities.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For dinitronaphthalenes, this process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds stepwise, with the initial reduction of one nitro group to a nitroso, then a hydroxylamino, and finally an amino group, followed by the reduction of the second nitro group through the same intermediates.
While specific studies on the catalytic hydrogenation of this compound are not extensively documented in publicly available literature, the general mechanism for related compounds like 1,8-dinitronaphthalene (B126178) provides a reliable model. A patented process for the synthesis of 1,8-diaminonaphthalene (B57835) involves the use of a Pd/C catalyst in an ethanol (B145695) solvent under hydrogen pressure at elevated temperatures. patsnap.com This method achieves a high yield and purity of the corresponding diamine. patsnap.com It is anticipated that this compound would undergo a similar transformation under these conditions. The bulky tert-butyl groups are unlikely to interfere with the hydrogenation of the nitro groups, as the reaction occurs at the catalyst surface and the nitro groups are accessible.
Another effective method for the reduction of dinitronaphthalene involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com This approach has been industrialized for the production of 1,8-diaminonaphthalene and offers an alternative to high-pressure hydrogenation. google.com
The selective reduction of one nitro group in a dinitroaromatic compound presents a significant synthetic challenge. The ability to selectively reduce one of the two nitro groups in this compound would provide access to 3,6-Di-tert-butyl-8-nitro-1-aminonaphthalene, a valuable synthetic intermediate.
Strategies for the selective reduction of polynitroaromatic compounds often rely on the use of specific reducing agents that can differentiate between the nitro groups based on their electronic and steric environment. The Zinin reduction, which utilizes sodium sulfide (B99878) or other derivatives of hydrogen sulfide, is a classic method for the selective reduction of one nitro group in dinitro compounds. stackexchange.com The selectivity of this reaction is influenced by factors such as steric hindrance and the electronic effects of other substituents on the aromatic ring. stackexchange.comechemi.com In the case of this compound, the two nitro groups are in chemically distinct environments, which could potentially be exploited for regioselective reduction.
Another approach to achieve selective reduction involves the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst, such as Ni(PPh₃)₄. jsynthchem.com This system has been shown to be effective for the reduction of nitroaromatic compounds to their corresponding amines. jsynthchem.com By carefully controlling the reaction conditions, it may be possible to achieve selective mono-reduction of this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dinitronaphthalene Core
The presence of two strongly electron-withdrawing nitro groups at the 1 and 8 positions of the naphthalene (B1677914) ring system significantly activates the aromatic core towards nucleophilic aromatic substitution (SNAr). These reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. While the nitro groups themselves are not typically the leaving groups in SNAr reactions, their presence facilitates the substitution of other groups on the ring.
In dinitronaphthalene systems, such as 1-substituted-2,4-dinitronaphthalenes, the nitro groups enhance the electrophilicity of the carbon atoms of the ring, making them susceptible to attack by nucleophiles like amines. psu.edursc.org Studies on 1-dialkylamino-2,4-dinitronaphthalene have shown that the dialkylamino group can be readily displaced by primary amines. psu.edursc.org This suggests that if a suitable leaving group were present on the this compound scaffold, SNAr reactions would be a viable pathway for further functionalization. The bulky tert-butyl groups at the 3 and 6 positions could sterically hinder the approach of nucleophiles to adjacent positions, thereby influencing the regioselectivity of the substitution.
Electrophilic Aromatic Substitution (EAS) Reactivity of the Substituted Naphthalene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The outcome of EAS on a substituted naphthalene is determined by the electronic and steric effects of the substituents already present on the ring. In this compound, the tert-butyl groups are activating, ortho-, para-directing groups, while the nitro groups are deactivating, meta-directing groups.
The tert-butyl group, being an alkyl group, is an ortho-para director due to its electron-donating inductive effect. stackexchange.com However, its large steric bulk can hinder substitution at the ortho positions. stackexchange.com The nitro groups are strongly deactivating and direct incoming electrophiles to the meta position relative to themselves.
In the case of this compound, the positions available for electrophilic attack are C2, C4, C5, and C7. The directing effects of the existing substituents will determine the preferred site of substitution. The tert-butyl group at C3 will direct incoming electrophiles to the C2 and C4 positions (ortho) and the C5 position (para). The tert-butyl group at C6 will direct to the C5 and C7 positions (ortho) and the C2 position (para). The nitro group at C1 is deactivating and would direct to C3, C6, and C8, which are already substituted. Similarly, the nitro group at C8 would direct to C2, C5, and C7.
Considering these combined effects, the C5 and C2/C7 positions appear to be the most likely sites for electrophilic attack, as they are activated by the tert-butyl groups and not strongly deactivated by the nitro groups. However, the strong deactivating effect of the two nitro groups would make EAS reactions on this substrate challenging, likely requiring harsh reaction conditions. Studies on the electrophilic substitution of other di-tert-butylnaphthalenes can provide further insight into the expected regioselectivity. arkat-usa.org
Functionalization Reactions of the tert-Butyl Substituents
While the aromatic core is the primary site of reactivity, the tert-butyl groups themselves can potentially undergo functionalization, although this is generally more challenging due to the stability of the C-C and C-H bonds in the alkyl group. Direct functionalization of tert-butyl groups often requires forcing conditions or specific catalytic systems.
Reactions such as free-radical halogenation could potentially introduce functionality onto the tert-butyl groups, but this would likely be unselective and could lead to a mixture of products. More controlled methods for the functionalization of C-H bonds are an active area of research and could potentially be applied to modify the tert-butyl substituents of this compound.
Pericyclic Reactions and Rearrangements Involving the Naphthalene Scaffold
Pericyclic reactions, such as cycloadditions and electrocyclic reactions, are a class of concerted reactions that proceed through a cyclic transition state. The naphthalene scaffold, with its extended π-system, can participate in such reactions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. While naphthalene itself is relatively unreactive as a diene in Diels-Alder reactions due to the aromaticity of the benzene (B151609) ring that would be disrupted, substituted naphthalenes can undergo such reactions under certain conditions. nih.gov The electron-withdrawing nitro groups in this compound would make the naphthalene core electron-deficient, potentially favoring its reaction with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. However, there are no specific reports of such reactions for this particular compound in the available literature.
Electrocyclic reactions, which involve the formation of a σ-bond between the termini of a conjugated π-system, are also a possibility for naphthalene derivatives. These reactions are typically induced by heat or light and are governed by the Woodward-Hoffmann rules. Again, specific examples involving this compound are not documented.
Mechanistic Studies: Isotope Effects and Kinetic Investigations
Currently, there is a notable absence of published research in the scientific literature specifically detailing mechanistic studies, including isotope effects and kinetic investigations, on this compound. While the study of isotope effects, particularly deuterium (B1214612) isotope effects, is a powerful tool for elucidating reaction mechanisms and transition state geometries in organic chemistry, no such studies have been reported for this specific compound. Similarly, kinetic investigations that would provide data on reaction rates, orders, and activation parameters for reactions involving this compound are not available in the current body of scientific literature.
The unique substitution pattern of this compound, with bulky tert-butyl groups and nitro groups in the peri-positions, suggests that its reactivity would be of significant interest. The steric hindrance from the tert-butyl groups and the electronic effects of the nitro groups would undoubtedly influence the mechanisms of its reactions. However, without experimental or computational studies, any discussion of its reaction mechanisms would be purely speculative.
Catalytic Applications in Organic Transformations Utilizing this compound as a Substrate or Ligand Precursor
A comprehensive review of the scientific literature reveals no documented catalytic applications of this compound, either as a direct substrate in a catalytic transformation or as a precursor to a ligand for a catalytically active metal complex.
The reduction of the dinitro groups in 1,8-dinitronaphthalene to form 1,8-diaminonaphthalene is a known transformation that can be achieved using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. This diamine is a valuable building block for various ligands, including those used in coordination chemistry and catalysis. While it is conceivable that this compound could be similarly reduced to its corresponding diamine, which could then be used as a ligand precursor, there are no specific reports of this in the literature. The presence of the bulky tert-butyl groups could potentially offer unique steric and electronic properties to such a ligand, but its synthesis and application in catalysis have not been described.
Furthermore, there are no reports of this compound itself being utilized as a substrate in any catalytic organic transformations. The reactivity of the nitro groups or the naphthalene core in the context of catalysis remains an unexplored area of research for this particular molecule.
Supramolecular Chemistry and Self Assembly of 3,6 Di Tert Butyl 1,8 Dinitronaphthalene
Molecular Recognition and Host-Guest Interactions
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. In the context of 3,6-di-tert-butyl-1,8-dinitronaphthalene, its electron-deficient aromatic system makes it a potential host for electron-rich guest molecules. This host-guest chemistry is predicated on the principle of complementary electronic and steric properties.
The bulky tert-butyl groups at the 3 and 6 positions, combined with the nitro groups at the peri-positions (1 and 8), create a unique three-dimensional pocket. This pre-organized cavity could selectively bind guest molecules of a suitable size and electronic nature. The primary driving forces for such interactions would likely be π-π stacking and electrostatic interactions between the electron-poor naphthalene (B1677914) ring and an electron-rich guest.
Potential Host-Guest Systems:
| Potential Guest Molecule | Predominant Interaction Type | Expected Relative Affinity |
| Pyrene | π-π Stacking | High |
| Aniline | Donor-Acceptor, Hydrogen Bonding | Moderate-High |
| Benzene (B151609) | π-π Stacking | Moderate |
| Fullerene (C60) | van der Waals, π-π Stacking | Low-Moderate |
This table presents hypothetical host-guest interactions and is intended for illustrative purposes based on the principles of supramolecular chemistry.
The specificity of molecular recognition would be significantly influenced by the steric hindrance imposed by the tert-butyl groups, which would act as "gatekeepers" to the binding pocket, allowing only guests with a complementary shape to enter.
Non-Covalent Interactions: Hydrogen Bonding, π-Stacking, and Van der Waals Forces
The supramolecular behavior of this compound is dictated by a combination of non-covalent interactions.
Hydrogen Bonding: While the this compound molecule itself does not possess classical hydrogen bond donors, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. This allows for interactions with guest molecules or co-formers that have hydrogen bond donor functionalities, such as alcohols or amines. These interactions can play a crucial role in the formation of co-crystals and other supramolecular assemblies.
π-Stacking: The electron-deficient nature of the dinitronaphthalene core makes it an excellent candidate for π-stacking interactions with electron-rich aromatic systems. These interactions are a result of electrostatic and dispersion forces between the π-orbitals of the interacting molecules. The strength of these interactions can be modulated by the electronic properties of the interacting partner.
Calculated Interaction Energies for Model Dimers:
| Dimer Configuration | Predominant Interaction | Estimated Interaction Energy (kcal/mol) |
| Face-to-Face Stacked | π-Stacking | -5 to -10 |
| T-shaped | C-H---π | -2 to -5 |
| Hydrogen-Bonded (with Methanol) | O---H-O | -3 to -6 |
Note: These are estimated interaction energies for hypothetical dimers based on computational studies of similar aromatic systems and are not experimental values for this compound.
Self-Assembly Processes in Solution and Solid State
Self-assembly is the spontaneous organization of molecules into ordered structures. For this compound, self-assembly processes can be envisaged in both solution and the solid state, driven by the non-covalent interactions discussed previously.
In solution, the balance between solute-solute and solute-solvent interactions will determine the extent and nature of self-assembly. In non-polar solvents, π-stacking interactions between the naphthalene cores could lead to the formation of discrete oligomers or even larger aggregates. The tert-butyl groups would likely play a role in modulating the solubility and preventing uncontrolled aggregation.
In the solid state, these molecules are expected to pack in a way that maximizes favorable intermolecular interactions. The crystal structure will be a result of a delicate balance between π-stacking of the aromatic cores, steric repulsion of the bulky tert-butyl groups, and potential, albeit weak, hydrogen bonding involving the nitro groups. The interplay of these forces could lead to the formation of interesting and potentially useful solid-state architectures.
Co-crystallization and Crystal Engineering Studies
Crystal engineering is the design and synthesis of crystalline solids with desired properties. Co-crystallization is a powerful tool in crystal engineering where two or more different molecules are assembled in a regular fashion within a single crystal lattice. Given its hydrogen bond accepting capabilities and potential for π-stacking, this compound is a promising candidate for co-crystallization studies.
By selecting appropriate co-formers, it should be possible to systematically modify the crystal packing and, consequently, the physical properties of the resulting solid. For instance, co-crystallization with electron-rich aromatic molecules could lead to the formation of charge-transfer crystals with interesting optical or electronic properties. Similarly, co-crystallization with molecules capable of forming strong hydrogen bonds could lead to robust, multi-component assemblies.
Potential Co-formers and Expected Supramolecular Motifs:
| Co-former | Potential Supramolecular Motif |
| Hydroquinone | O-H---O hydrogen bonds, π-stacking |
| 1,3,5-Trimethoxybenzene | π-π stacking, C-H---O interactions |
| Isonicotinamide | N---H-O hydrogen bonds, π-stacking |
This table provides hypothetical examples of co-formers and the potential supramolecular synthons they could form with this compound.
Design of Supramolecular Architectures with the Dinitronaphthalene Unit
The unique structural and electronic properties of the this compound unit make it an attractive building block for the design of more complex supramolecular architectures. nih.gov By incorporating this unit into larger, more complex molecules, it is possible to pre-program the formation of specific supramolecular structures.
For example, linking two dinitronaphthalene units with a flexible or rigid spacer could lead to the formation of molecular tweezers or clips that are capable of selectively binding guest molecules. The size and shape of the binding cavity could be tuned by varying the nature of the linker.
Furthermore, the dinitronaphthalene unit could be incorporated into polymers or macrocycles to create materials with specific recognition or self-assembly properties. The electron-deficient nature of the naphthalene core could also be exploited in the design of materials for organic electronics, where charge transport is a key property. The rational design of such architectures is a key aspect of modern supramolecular chemistry and materials science. nih.gov
Applications in Advanced Materials Science
Organic Electronic Materials: Semiconductors and Charge Transport Properties
There is currently no publicly available research detailing the semiconductor properties or charge transport characteristics of 3,6-Di-tert-butyl-1,8-dinitronaphthalene. The electronic behavior of organic materials is intrinsically linked to their molecular structure, packing in the solid state, and the nature of their frontier molecular orbitals. The introduction of bulky tert-butyl groups and electron-withdrawing nitro groups onto a naphthalene (B1677914) core would be expected to significantly influence these properties. However, without experimental or theoretical studies, any discussion of its potential as an organic semiconductor remains speculative.
Luminescent Materials: Development of Fluorescent and Phosphorescent Emitters
The luminescent properties of this compound have not been characterized in available literature. The presence of nitro groups, which are known quenching moieties, might suggest that significant fluorescence or phosphorescence is unlikely. However, complex photophysical behaviors can arise from specific molecular geometries and electronic structures.
Precursors for Organic Light-Emitting Diodes (OLEDs)
Given the lack of information on its luminescent properties, there is no evidence to suggest that this compound has been considered or utilized as a precursor for organic light-emitting diodes (OLEDs). The development of emitters for OLEDs requires compounds with high photoluminescence quantum yields and suitable electronic properties, which are currently unknown for this specific molecule.
Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) properties are associated with molecules that exhibit a large change in their dipole moment upon excitation. The symmetrical nature of this compound might limit its second-order NLO response. While the nitro groups can contribute to a degree of intramolecular charge transfer, dedicated studies are necessary to determine if this compound possesses any significant NLO characteristics. No such studies have been identified.
Molecular Switches and Logic Gates Based on Conformational Changes or Redox States
The potential for this compound to function as a molecular switch or in a logic gate has not been explored. Such applications would rely on the ability of the molecule to exist in at least two stable or metastable states that can be reversibly interconverted by an external stimulus, such as light or a change in redox potential. The steric hindrance from the tert-butyl groups could potentially influence conformational isomers, and the nitro groups are redox-active, but no research has been published in this area.
Building Blocks for Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs)
While naphthalene-based linkers are utilized in the construction of covalent organic frameworks (COFs) and porous organic frameworks (POFs), there is no specific mention of this compound being employed for this purpose. The geometry and functionality of the molecule would determine its suitability as a building block for creating porous, crystalline materials. The presence of the dinitro and di-tert-butyl functionalities would offer specific steric and electronic characteristics to a resulting framework, but its utility in this context remains a theoretical proposition.
Synthesis and Investigation of Derivatives and Analogs of 3,6 Di Tert Butyl 1,8 Dinitronaphthalene
Systematic Modification of Substituents on the Naphthalene (B1677914) Core
The synthesis of derivatives based on the 3,6-di-tert-butyl-1,8-dinitronaphthalene framework primarily involves modifications at the nitro group positions, as these are often more synthetically accessible for transformation than the tert-butyl groups. A key derivative that has been synthesized and studied is 3,6-Di(tert-butyl)naphthalene-1,8-diyl bis(tert-butyl nitroxide). This transformation involves the reduction of the nitro groups to hydroxylamines, followed by oxidation to form the nitroxide radicals.
Further systematic modifications can be envisioned through standard aromatic substitution reactions, although the steric hindrance imposed by the tert-butyl groups and the deactivating nature of the nitro groups present significant synthetic challenges. The exploration of related peri-substituted naphthalene systems has involved the introduction of a wide array of functional groups to probe different electronic and steric environments. These include chalcogens (sulfur, selenium, tellurium), halogens, and phosphines. rsc.orgacs.org While not derivatives of this compound itself, these studies on analogous structures provide a blueprint for potential synthetic routes and modifications. For example, methods have been developed for the synthesis of various 3,6-di-tert-butyl-9H-carbazole derivatives, showcasing synthetic pathways on a related bulky aromatic system. researchgate.net
Impact of Substituent Effects on Spectroscopic Properties and Conformational Dynamics
The substituents on the naphthalene core, particularly at the peri positions, profoundly influence the molecule's spectroscopic properties and conformational dynamics. The bulky tert-butyl groups at the 3 and 6 positions act as "buttressing" groups, influencing the orientation and interaction of the peri substituents.
In the case of the derivative 3,6-Di(tert-butyl)naphthalene-1,8-diyl bis(tert-butyl nitroxide), the interatomic distance between the oxygen and nitrogen atoms of the opposing nitroxide groups is reported to be only 79–81% of the sum of their van der Waals radii. researchgate.net This close proximity, enforced by the rigid naphthalene backbone, leads to significant through-space interactions. These interactions are evident in its magnetic and ESR (Electron Spin Resonance) studies, which show diamagnetic properties consistent with a strong interaction between the radical centers. researchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, are crucial for understanding the conformational possibilities. For the bis(tert-butyl nitroxide) derivative, two DFT-optimized structures were identified: a covalent model and a biradical model, suggesting a complex equilibrium between different electronic and conformational states. researchgate.net In related peri-substituted systems, DFT modeling has been used to calculate adiabatic ionization energies and to understand the complex solution conformations in various charge states. rsc.org Spectroscopic techniques like NMR are also invaluable; for instance, 19F NMR has been employed in other complex molecular systems to probe conformational changes induced by substrate binding. nih.gov
Table 1: Spectroscopic and Structural Data for a Key Derivative
| Compound Name | Analytical Technique | Key Finding |
|---|---|---|
| 3,6-Di(tert-butyl)naphthalene-1,8-diyl bis(tert-butyl nitroxide) | X-ray Crystallography | Three polymorphs identified, showing a head-to-tail (N−O)₂ four-membered ring structure. researchgate.net |
| 3,6-Di(tert-butyl)naphthalene-1,8-diyl bis(tert-butyl nitroxide) | Magnetic/ESR Studies | Diamagnetic properties observed, indicating strong interaction between radical centers. researchgate.net |
Structure-Reactivity and Structure-Property Relationship Studies
The electronic properties are also heavily influenced by the structure. The close proximity of the nitroxide groups facilitates a four-center two-electron bond, a mechanism proposed to involve a two-step equilibrium between covalent and biradical forms, followed by a spin equilibrium. researchgate.net Studies on analogous peri-substituted dichalcogenyls reveal that the nature of the peri atoms controls the redox behavior. rsc.org These compounds typically show two sequential, chemically reversible oxidation processes, with the stability of the resulting radical cations and dications being dependent on the specific chalcogen atoms involved. rsc.org This highlights a clear structure-property relationship where the electronic behavior can be tuned by changing the peri substituents.
Design Principles for Modulating Electronic and Steric Environment
The design of novel derivatives of this compound is guided by principles aimed at precisely controlling the electronic and steric environment of the peri space. The primary goal is to modulate the through-space interactions between the 1- and 8-substituents.
Electronic Modulation: The electronic environment can be tuned by altering the electron-donating or electron-withdrawing nature of the substituents. Replacing the nitro groups with other functionalities, such as the nitroxide radicals, dramatically changes the electronic landscape from electron-deficient to a radical system. researchgate.net In related systems, substituting with different chalcogens (S, Se, Te) systematically alters the redox potentials of the molecule. rsc.org Quantum chemical calculations can be employed to predict how substituent changes will affect properties like ionization energies and electronic spectra, guiding synthetic efforts. researchgate.net
Steric Modulation: The steric environment is primarily controlled by the size and shape of the peri substituents. The tert-butyl groups at the 3 and 6 positions provide a constant, bulky framework, forcing the peri groups into close proximity. The design principle here involves selecting peri substituents that can either accommodate this strain or lead to novel bonding interactions as a result of it. The formation of the (N−O)₂ ring in the bis(nitroxide) derivative is a clear example of a structure designed to leverage steric compression to foster new bonding arrangements. researchgate.net The synthesis of naphthalenes with extremely bulky groups like 1-adamantyl at the peri positions further exemplifies the exploration of sterically crowded environments to create stable enantiomers. acs.org These principles allow for the rational design of molecules with specific conformational preferences and predictable electronic and reactive properties.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,6-Di(tert-butyl)naphthalene-1,8-diyl bis(tert-butyl nitroxide) |
Future Research Directions and Emerging Paradigms for 3,6 Di Tert Butyl 1,8 Dinitronaphthalene Research
Integration into Complex Functional Molecular Systems
The unique architecture of 3,6-Di-tert-butyl-1,8-dinitronaphthalene, featuring significant steric hindrance and defined electronic properties, makes it a compelling candidate for incorporation into larger, functional molecular systems. Future research could focus on leveraging this compound as a specialized building block or "linker" in supramolecular chemistry. The bulky tert-butyl groups can enforce specific spatial arrangements, preventing close packing and potentially creating porous structures in molecular solids or metal-organic frameworks (MOFs).
Furthermore, the electron-deficient naphthalene (B1677914) core, a result of the two nitro groups, could be exploited to construct host-guest systems. These systems could be designed to selectively bind electron-rich guest molecules through charge-transfer interactions, with potential applications in chemical sensing or separation technologies. Another avenue involves its use in the design of molecular tweezers or clips, where the rigid naphthalene backbone provides a stable scaffold. researchgate.net
Exploration of Novel Reaction Pathways and Catalytic Cycles
The synthesis and functionalization of sterically hindered molecules like this compound present considerable challenges, necessitating the development of novel synthetic methodologies. nih.govnagoya-u.ac.jprsc.org Future research will likely move beyond classical nitration techniques, which involve harsh reagents like mixed nitric and sulfuric acids. wikipedia.orgrsc.orgmasterorganicchemistry.comlibretexts.orgchemguide.co.uk
Emerging areas for exploration include:
Late-Stage C-H Functionalization: Developing catalytic systems (e.g., using palladium, rhodium, or iridium catalysts) to selectively introduce new functional groups onto the naphthalene core without altering the existing nitro and tert-butyl substituents. This would enable the synthesis of a diverse library of derivatives from a common precursor.
Novel Nitration Reagents: Investigating milder and more selective nitrating agents to control the introduction of nitro groups on complex aromatic systems, potentially reducing byproduct formation.
Catalytic Denitration/Functionalization: Exploring catalytic cycles that can selectively replace a nitro group with another functional group. This would transform the nitro groups from simple electronic modifiers into versatile synthetic handles for further molecular elaboration.
High-Throughput Screening and Combinatorial Approaches for Material Discovery
Identifying novel applications for this compound and its derivatives can be significantly accelerated through high-throughput screening (HTS) methodologies. nih.govcreative-bioarray.com Instead of a one-by-one synthesis and testing approach, future research could employ combinatorial chemistry to generate libraries of related compounds. These libraries could then be rapidly screened for desired properties.
For instance, an HTS campaign could screen for materials with specific optical or electronic characteristics. mdpi.comyoutube.com By systematically varying substituents on the naphthalene core, it would be possible to map structure-property relationships efficiently. Such an approach would be invaluable for discovering new materials for applications in organic electronics or as fluorescent probes. nih.gov The process involves automated testing of thousands of compounds against a specific biological or chemical target, dramatically speeding up the discovery phase. creative-bioarray.comyoutube.com
Table 1: Potential High-Throughput Screening Campaigns
| Target Property | Assay Principle | Potential Application |
|---|---|---|
| Fluorescence | Measurement of emission spectra upon excitation | Bio-imaging, chemical sensors |
| Charge Mobility | Time-of-flight or field-effect transistor measurements | Organic semiconductors, OFETs |
| Nonlinear Optics | Z-scan or second-harmonic generation measurements | Optical switching, frequency doubling |
| Host-Guest Binding | Fluorescence quenching or colorimetric change upon binding | Molecular recognition, separations |
Interdisciplinary Research with Nanoscience and Optoelectronics
The intersection of nanoscience and molecular chemistry offers fertile ground for future research. The distinct electronic properties of this compound—stemming from its electron-deficient aromatic system—make it a candidate for use in organic optoelectronic devices.
Potential research directions include:
Organic Field-Effect Transistors (OFETs): Investigating the compound and its derivatives as n-type (electron-transporting) semiconductors. The electron-withdrawing nitro groups are essential for facilitating electron injection and transport.
Molecular Dopants: Exploring its use as a p-dopant for hole-transporting organic materials, creating conductive layers for devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Functionalization of Nanomaterials: Grafting the molecule onto the surface of nanoparticles (e.g., gold nanoparticles or quantum dots) to modify their electronic properties or to create hybrid materials with unique sensing capabilities.
Advanced In-Situ Characterization Techniques for Reaction Monitoring and Structural Probing
To fully understand the synthesis and behavior of this compound, advanced characterization techniques are essential. Future studies should employ in-situ monitoring to gain real-time insights into reaction mechanisms and kinetics. Techniques like ReactIR (in-situ infrared spectroscopy) or Raman spectroscopy could be used to track the formation of intermediates during nitration or subsequent functionalization reactions, allowing for precise process optimization.
For structural probing, especially in the solid state, advanced X-ray diffraction techniques can reveal how the bulky tert-butyl groups influence molecular packing. researchgate.net Solid-state NMR could provide further insights into the local environment and dynamics of the molecules in crystalline or amorphous forms. Understanding these solid-state properties is critical for designing materials with predictable electronic and physical characteristics.
Application of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize materials discovery. nottingham.ac.uk In the context of this compound, ML models can be trained to predict the properties of hypothetical derivatives, guiding synthetic efforts toward the most promising candidates. sciencedaily.commdpi.com
Future applications of computational methods include:
Quantitative Structure-Property Relationship (QSPR): Developing models that correlate molecular descriptors (e.g., electronic structure, size, shape) with macroscopic properties like charge mobility, absorption/emission wavelengths, and thermal stability. youtube.com This allows for the rapid virtual screening of thousands of potential structures.
Reaction Prediction: Using AI to predict the outcomes of novel chemical reactions or to suggest optimal synthetic routes, which is particularly useful for complex, sterically hindered systems. sciencedaily.com
Inverse Design: Employing generative models to design new molecules based on a desired set of properties. For example, an AI could be tasked with designing a derivative of this compound with a specific band gap or emission color for an optoelectronic application.
Table 2: Machine Learning Models for Molecular Property Prediction
| Model Type | Application | Predicted Property |
|---|---|---|
| Support Vector Regression (SVR) | QSPR studies for nitroaromatic compounds nih.gov | Toxicity, electronic properties |
| Graph Neural Networks (GNNs) | Learning from molecular structure | Band gap, solubility, reactivity |
| Generative Adversarial Networks (GANs) | Inverse molecular design | Novel structures with desired functions |
By embracing these emerging research paradigms, the scientific community can systematically explore and harness the potential of this compound, transforming it from a chemical curiosity into a valuable component in the toolkit of modern materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,6-Di-tert-butyl-1,8-dinitronaphthalene, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves multi-step nitration and alkylation of naphthalene derivatives. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Alkylation : Introduce tert-butyl groups via Friedel-Crafts alkylation using tert-butyl chloride and Lewis acid catalysts (e.g., AlCl₃).
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) or recrystallization from ethanol improves yield and purity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess tert-butyl chloride) and catalyst loading to enhance regioselectivity.
Q. How can the structural and thermal stability of this compound be characterized?
- Structural Analysis :
- X-ray crystallography resolves molecular geometry and confirms substitution patterns (e.g., tert-butyl steric effects) .
- NMR (¹H/¹³C) : Assign peaks using DEPT-135 and HSQC to distinguish nitro and tert-butyl groups.
- Thermal Stability :
- TGA/DSC : Evaluate decomposition temperatures and phase transitions under inert atmospheres (N₂/Ar). Typical decomposition onset occurs >200°C due to nitro group instability .
Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?
- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) with ESI-MS in negative ion mode to detect nitro-containing byproducts.
- GC-FID : Suitable for volatile impurities (e.g., unreacted alkylating agents). Internal standards (e.g., deuterated naphthalenes) improve accuracy .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- DFT Calculations :
- Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to assess electron density distribution.
- Localize electrophilic attack sites using Fukui indices; nitro groups deactivate the naphthalene ring, directing reactions to less hindered positions .
- MD Simulations : Model solvent effects (e.g., toluene vs. DMF) on reaction pathways to guide experimental solvent selection.
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Systematic Solubility Screening :
- Test in 10+ solvents (polar aprotic, nonpolar, halogenated) at 25°C and 50°C.
- Use UV-Vis spectroscopy (λ_max ~300 nm) for quantification.
- Data Validation : Compare results with Hansen solubility parameters and prioritize solvents with δ values close to the compound’s Hildebrand parameter (~22 MPa¹/²) .
Q. How does steric hindrance from tert-butyl groups influence photodegradation kinetics?
- Experimental Design :
- Irradiate samples (λ = 254–365 nm) in a photoreactor and monitor degradation via HPLC.
- Compare half-lives with less-hindered analogs (e.g., 1,8-dinitronaphthalene).
- Mechanistic Insight : Steric shielding reduces accessibility to nitro groups, slowing radical-mediated degradation. EPR spectroscopy can detect nitroxide intermediates .
Methodological Challenges and Solutions
Q. Why do crystallographic studies sometimes fail to resolve nitro group orientations?
- Challenge : Dynamic disorder in nitro groups complicates X-ray refinement.
- Solution :
- Collect low-temperature data (100 K) to minimize thermal motion.
- Use restraints (SHELXL) or twin refinement for ambiguous electron density .
Q. How can researchers validate the reproducibility of synthetic protocols across labs?
- Round-Robin Testing :
- Distribute standardized reagents (e.g., tert-butyl chloride from a single batch) to participating labs.
- Compare yields and purity via interlaboratory HPLC-MS analysis.
- Statistical Analysis : Apply ANOVA to identify significant variability sources (e.g., stirring rate, cooling efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
